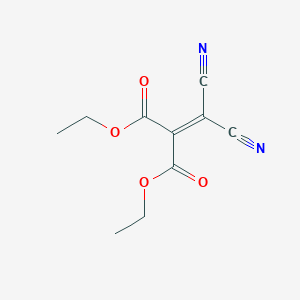
Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-, is a chemical compound featuring a pyrrole and phenyl group. This compound has been the subject of various studies due to its interesting chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-, often involves multi-step processes. For example, Huang et al. (2021) synthesized related compounds through a three-step substitution reaction, indicating the complexity and precision required in the synthesis of such compounds (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Huang et al. (2021) also employed X-ray diffraction for crystallographic analysis, providing insights into the molecular conformation (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-, can be quite diverse. For example, Kaur and Kumar (2018) elaborated an efficient one-pot synthesis method for a related compound, highlighting the potential for diverse chemical reactions in the synthesis of such compounds (Kaur & Kumar, 2018).
Physical Properties Analysis
The physical properties of these compounds can be determined through various spectroscopic and crystallographic techniques. Studies like those by Huang et al. (2021) often reveal intricate details about the physical characteristics of these compounds (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial in understanding these compounds. Research often employs computational methods like density functional theory (DFT) to predict and analyze these properties, as demonstrated in Huang et al.'s study (Huang et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
Research into methanone derivatives, including those similar to (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-methanone, has led to developments in synthetic methodologies and crystal structure elucidations. For example, the novel synthesis of pyrrole derivatives, leveraging compounds like (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-methanone, has been documented. These syntheses often employ multi-component reactions that are economical and yield good results, making them valuable for producing various pyrrole derivatives efficiently (Kaur & Kumar, 2018). Furthermore, the structural investigation of related compounds, as seen through crystallography, provides deep insights into their molecular configurations, offering a foundation for theoretical and practical applications in material science and molecular engineering (Huang et al., 2021).
Biological Activities and Potential Applications
The exploration of methanone derivatives extends into evaluating their biological activities, such as antimicrobial properties. Synthesized compounds that bear structural similarities to (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-methanone have been screened for antimicrobial activity, revealing that certain derivatives exhibit significant effects against a range of microbial species. This research underscores the potential for developing new antimicrobial agents from methanone derivatives, which could contribute to the pharmaceutical industry by providing new treatments for bacterial and fungal infections (Kumar et al., 2012).
Computational Studies and Material Science
In addition to experimental studies, computational analyses of methanone derivatives have played a crucial role in understanding their properties and potential applications. Density functional theory (DFT) studies, for instance, have been employed to investigate the molecular structures, electronic properties, and reactivity of these compounds. These studies not only validate experimental findings but also predict the behavior of methanone derivatives in various conditions, facilitating their application in material science and drug design (Shahana & Yardily, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
(4-amino-2-methyl-1H-pyrrol-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-11(10(13)7-14-8)12(15)9-5-3-2-4-6-9/h2-7,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPNFPAQYIBGLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)N)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388811 |
Source


|
| Record name | Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- | |
CAS RN |
57436-07-4 |
Source


|
| Record name | Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)





![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)
![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)



